molecular formula C31H49O2P B580627 tBuBrettPhos CAS No. 1160861-53-9

tBuBrettPhos

Cat. No. B580627
M. Wt: 484.705
InChI Key: REWLCYPYZCHYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TBuBrettPhos is a dialkylbiaryl phosphine ligand developed by the Buchwald group . It promotes cross-coupling reactions more efficiently and exhibits improved reactivity compared to other catalytic systems . It is widely used in palladium-catalyzed cross-coupling reactions .


Synthesis Analysis

The synthesis of tBuBrettPhos can be achieved through aromatic substitution reactions starting from phenyl phosphine and dimethoxybromobenzene under basic conditions . The specific synthesis route may vary depending on experimental conditions and requirements .


Molecular Structure Analysis

TBuBrettPhos has an empirical formula of C31H49O2P . Its molecular weight is 484.69 . The SMILES string for tBuBrettPhos is COc1ccc (OC)c (c1P (C (C) (C)C)C (C) (C)C)-c2c (cc (cc2C (C)C)C (C)C)C (C)C .


Chemical Reactions Analysis

TBuBrettPhos is known to promote cross-coupling reactions more efficiently . It exhibits improved reactivity compared to other catalytic systems . It is widely used in palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

TBuBrettPhos is a solid substance . It has a melting point of 166-170 °C . It is a phosphine functional group .

Scientific Research Applications

  • Synthesis of Fluorinated Alkyl Aryl Ethers : tBuBrettPhos is used in the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols, which is notable for its short reaction time, excellent functional group tolerance, and compatibility with electron-rich and -poor (hetero)arenes (Szpera et al., 2020).

  • Hydroxylation of Aryl and Heteroaryl Halides : This method uses tBuBrettPhos in a palladium catalyst for the hydroxylation of aryl and heteroaryl halides, enabling the efficient cross-coupling of potassium and cesium hydroxides with (hetero)aryl halides to produce a variety of phenols and hydroxylated heteroarenes (Cheung & Buchwald, 2014).

  • Amination of Unprotected Five-Membered Heterocyclic Bromides : tBuBrettPhos facilitates the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles, offering a broad scope of aminoimidazoles and aminopyrazoles under mild conditions (Su, Hoshiya, & Buchwald, 2014).

  • Synthesis of N-Arylpyrazoles : The use of tBuBrettPhos as a ligand in palladium-catalyzed C-N coupling processes effectively synthesizes various N-arylpyrazoles from aryl triflates and pyrazole derivatives (Onodera, Kochi, & Kakiuchi, 2019).

  • Thioetherification of Aryl Halides with Thioacetates : This reaction, catalyzed by tBuBrettPhos Pd G3, results in high yields of thioarene products under mild conditions, using readily available thioacetate starting materials (Hopkins, Zavesky, & White, 2022).

Safety And Hazards

TBuBrettPhos is a flammable substance and may burn in the presence of open flame or high temperatures . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49O2P/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12/h15-21H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWLCYPYZCHYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657989
Record name Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

CAS RN

1160861-53-9
Record name Di-tert-butyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
299
Citations
E Gioria, J Del Pozo, JM Martínez‐Ilarduya… - Angewandte …, 2016 - Wiley Online Library
… complications of ligands such as tBuXPhos or tBuBrettPhos. … , tBuBrettPhos proved to be inefficient for coupling. At variance with tBuXPhos, the course of formation of 2 with tBuBrettphos …
Number of citations: 38 onlinelibrary.wiley.com
J Huang, M Isaac, R Watt, J Becica, E Dennis… - scholar.archive.org
… , tBuBrettPhos (96%) and Me4tBuXPhos (29%). Given the apparent superiority of tBuBrettPhos from … All of the systems with either tBuXPhos or tBuBrettPhos failed to generate significant …
Number of citations: 0 scholar.archive.org
JR Pliego Jr - Molecular Catalysis, 2021 - Elsevier
… In this work, the complete free energy profile for the catalysis using tBuBrettPhos ligand was … phosphine and the bulky groups in the tBuBrettPhos ligand, which has strong repulsion to …
Number of citations: 5 www.sciencedirect.com
T Seo, K Kubota, H Ito - Journal of the American Chemical Society, 2020 - ACS Publications
… (30) The reaction of a liquid 1,4-dibromobenzene derivative with fluorine atoms (1g) using tBuBrettPhos also smoothly furnished the corresponding monoarylated product (7a) with high …
Number of citations: 71 pubs.acs.org
J Huang, M Isaac, R Watt, J Becica, E Dennis… - ACS …, 2021 - ACS Publications
… Given the apparent superiority of tBuBrettPhos from … All of the systems with either tBuXPhos or tBuBrettPhos failed to … In the present case, while tBuBrettPhos is a superior ligand at …
Number of citations: 21 pubs.acs.org
T Noël, TJ Maimone… - Angewandte Chemie …, 2011 - Wiley Online Library
… aryl fluorides using CsF as the fluoride source and a Pd-catalyst based on tBuBrettPhos (1). … A toluene solution of the aryl triflate (0.2 M), [(cinnamyl)PdCl] 2 (1–5 mM), and tBuBrettPhos (…
Number of citations: 129 onlinelibrary.wiley.com
CM Heckmann, F Paradisi - Chemistry–A European Journal, 2021 - Wiley Online Library
… Initially, two ligands, tBuXPhos and tBuBrettPhos, that had been reported to enable BHAs in … N-arylamine was achieved when using 10 mol% of tBuBrettphos-Pd-G3 (entry 3), using 5 …
V Gouverneur - Science, 2009 - science.org
… Through further fine-tuning of the experimental conditions, the authors show that tBuBrettPhos is the … The steric size of tBuBrettPhos may also compress the ArPdF angle, thereby forcing …
Number of citations: 36 www.science.org
R Szpera, PG Isenegger, M Ghosez… - Organic …, 2020 - ACS Publications
Herein, we report a highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols using the commercially available precatalyst t BuBrettPhos Pd G3 …
Number of citations: 19 pubs.acs.org
M Anand, JK Nørskov - Acs Catalysis, 2019 - ACS Publications
Scaling relations are widely used to study surface reactions. However, the exploration of its utility in homogeneous catalysis is currently far less reported. In this work, we have …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.